molecular formula C22H24N2O4 B6502960 7-methoxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one CAS No. 854132-81-3

7-methoxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one

Cat. No.: B6502960
CAS No.: 854132-81-3
M. Wt: 380.4 g/mol
InChI Key: HOPCHPBPFGYBNE-UHFFFAOYSA-N
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Description

7-Methoxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one is a coumarin derivative featuring:

  • A 7-methoxy group on the coumarin core.
  • A 4-(4-methoxyphenyl)piperazinylmethyl substituent at position 3.

Coumarins are known for diverse biological activities, including antimicrobial, anticancer, and CNS-targeting properties.

Properties

IUPAC Name

7-methoxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-26-18-5-3-17(4-6-18)24-11-9-23(10-12-24)15-16-13-22(25)28-21-14-19(27-2)7-8-20(16)21/h3-8,13-14H,9-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPCHPBPFGYBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)OC4=C3C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-methoxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. Its structural complexity, featuring a methoxy substituent and a piperazine moiety, suggests potential biological activities that are currently being investigated in medicinal chemistry.

Chemical Structure and Properties

The compound can be represented by the following structure:

IUPAC Name 7methoxy4[4(4methoxyphenyl)piperazin1yl]methyl2Hchromen2one\text{IUPAC Name }this compound

Key Features

  • Core Structure : Chromen-2-one
  • Substituents : Methoxy groups and piperazine ring
  • Molecular Weight : Approximately 535.4 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. Below are key findings from various studies:

Anticholinesterase Activity

One of the primary areas of investigation is the compound’s ability to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. This activity is crucial for potential applications in treating neurodegenerative diseases such as Alzheimer's.

CompoundIC50 (μM)
This compound1.52 ± 0.66
Reference Compound (Pargyline)10.9

The compound demonstrated significant AChE inhibitory activity with an IC50 value of 1.52 μM, indicating its potential as a therapeutic agent for cognitive enhancement and neuroprotection .

Monoamine Oxidase Inhibition

In addition to AChE inhibition, the compound has been evaluated for its activity against monoamine oxidase (MAO), another target in the treatment of mood disorders.

CompoundIC50 (μM)
This compound6.97
Reference Compound (Pargyline)10.9

The compound exhibited good inhibitory effects on MAO-A, with an IC50 value of 6.97 μM, suggesting its potential role in managing depression and anxiety disorders .

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes in the brain:

  • AChE Inhibition : By inhibiting AChE, the compound increases acetylcholine levels, potentially improving synaptic transmission and cognitive function.
  • MAO Inhibition : Inhibiting MAO leads to increased levels of neurotransmitters such as serotonin and dopamine, which can elevate mood and reduce depressive symptoms.

Case Studies and Experimental Findings

Several studies have explored the pharmacological properties of this compound:

  • Neuroprotective Effects : In vitro studies demonstrated that this compound protects neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases.
  • Behavioral Studies : Animal models treated with this compound showed improved performance in memory tasks, supporting its potential cognitive-enhancing effects.
  • Structure-Activity Relationship (SAR) : Modifications to the piperazine moiety significantly altered biological activity, underscoring the importance of structural components in mediating effects on AChE and MAO.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Compound 1 : 5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one ()
  • Differences :
    • Lacks the piperazine moiety.
    • Substituted with a 4-methoxyphenyl group at position 2 and a hydroxyl group at position 4.
  • Impact: Reduced basicity and altered solubility due to the absence of piperazine.
Compound D6 : N-Hydroxy-4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzamide ()
  • Differences: Quinoline core replaces coumarin. Piperazine linked via a carbonyl group to a benzamide.
  • Impact: Quinoline’s electron-deficient aromatic system may enhance π-π stacking interactions.

Substituent Position and Linker Modifications

Compound C6 : Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate ()
  • Differences :
    • Piperazine connected via a carbonyl-ester linker.
  • Impact :
    • Ester group introduces metabolic liability (e.g., hydrolysis by esterases).
    • Increased molecular weight may reduce bioavailability .
Compound : 7-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-4-methyl-2H-chromen-2-one
  • Differences :
    • Ethoxy linker with a ketone group between coumarin and piperazine.
  • Impact :
    • Enhanced conformational flexibility may improve binding to flexible protein pockets.
    • Ketone oxygen could participate in hydrogen bonding .

Piperazine Substituent Variations

Compound : 4-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-7-methoxy-2H-chromen-2-one
  • Differences :
    • 3-Chlorophenyl replaces 4-methoxyphenyl on piperazine.
  • Impact :
    • Chlorine’s electron-withdrawing effect reduces piperazine basicity, altering receptor affinity.
    • Increased lipophilicity (logP) enhances membrane permeability .
Compound : 6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
  • Differences :
    • Chloro and methyl groups at positions 6 and 5.
    • Piperazine substituted with methyl instead of 4-methoxyphenyl.
  • Chloro group introduces steric hindrance, possibly affecting target binding .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound Compound Compound
Molecular Weight ~439.5 g/mol ~442.9 g/mol ~481.5 g/mol
logP ~3.2 (estimated) ~3.8 ~2.9
Hydrogen Bond Donors 0 0 1 (ketone oxygen)
Key Substituents 7-OMe, 4-(4-OMePh-piperazinyl) 7-OMe, 4-(3-ClPh-piperazinyl) 7-OMe, 4-(oxoethoxy-piperazinyl)

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